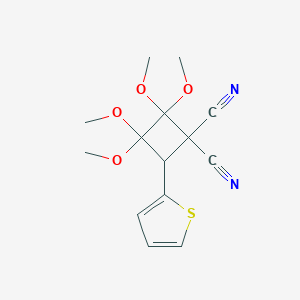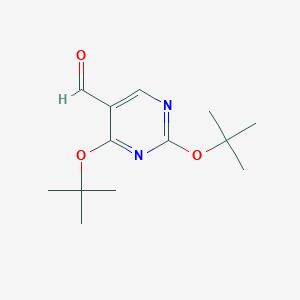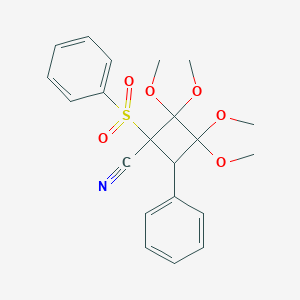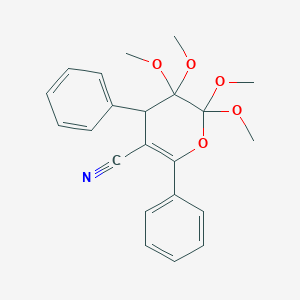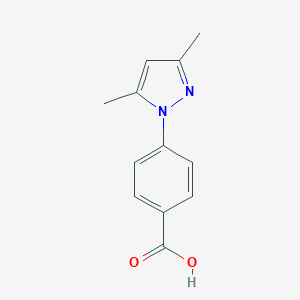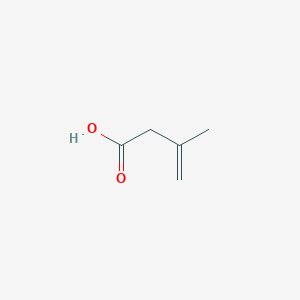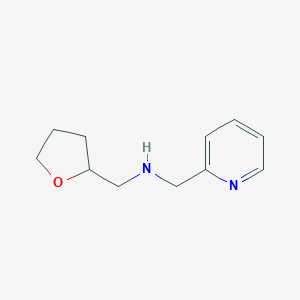
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
Mechanism Of Action
The mechanism of action of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is not fully understood. However, it has been reported to exert its biological activities through various mechanisms, including inhibition of enzymes, disruption of cellular membranes, and induction of apoptosis.
Biochemical And Physiological Effects
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has been reported to exhibit various biochemical and physiological effects, depending on the target organism or cell line. In bacteria, it has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. In fungi, it has been reported to exhibit antifungal activity against various species. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In plants, it has been studied as a potential herbicide and plant growth regulator.
Advantages And Limitations For Lab Experiments
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has several advantages and limitations for lab experiments. One of the advantages is its wide range of biological activities, which makes it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. One of the limitations is its potential toxicity, which requires careful handling and disposal. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for the study of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione. One direction is the development of novel derivatives with improved biological activities and selectivity. Another direction is the study of its potential applications in other fields, such as energy storage and catalysis. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through various methods, including the reaction of propylthiol with 2,4,6-trichloro-1,3,5-triazine, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. Another method involves the reaction of propylamine with cyanuric chloride, followed by the hydrolysis of the intermediate with sodium hydroxide. Both methods have been reported to yield high purity and good yields of the target compound.
Scientific Research Applications
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In the pharmaceutical industry, it has been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. In agriculture, it has been studied as a potential herbicide and plant growth regulator. In material science, it has been used as a building block for the synthesis of novel polymers and materials.
properties
CAS RN |
61958-70-1 |
|---|---|
Product Name |
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione |
Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
6-propylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2-3H2,1H3,(H2,7,9,10,11) |
InChI Key |
ODAMHWJMWNWCHG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCSC1=C(N=C(N=N1)O)O |
SMILES |
CCCSC1=NNC(=O)NC1=O |
Canonical SMILES |
CCCSC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




